molecular formula C13H13N B14124777 3-(2,5-Dimethylphenyl)pyridine

3-(2,5-Dimethylphenyl)pyridine

Cat. No.: B14124777
M. Wt: 183.25 g/mol
InChI Key: XIDYWLKFONVFCW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a 2,5-dimethylphenyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)pyridine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound often employs similar coupling reactions on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dimethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-(2,5-Dimethylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing cellular pathways and processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

  • 2-(2,5-Dimethylphenyl)pyridine
  • 4-(2,5-Dimethylphenyl)pyridine
  • 3-(3,5-Dimethylphenyl)pyridine

Comparison: 3-(2,5-Dimethylphenyl)pyridine is unique due to the specific positioning of the dimethylphenyl group on the pyridine ring. This positioning influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different electronic effects and steric hindrance, leading to variations in its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-5-6-11(2)13(8-10)12-4-3-7-14-9-12/h3-9H,1-2H3

InChI Key

XIDYWLKFONVFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=CC=C2

Origin of Product

United States

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